molecular formula C15H12F3NO3 B2860887 Ethyl 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate CAS No. 866154-36-1

Ethyl 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate

Cat. No.: B2860887
CAS No.: 866154-36-1
M. Wt: 311.26
InChI Key: RYRGALDFZNYCNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate is a chemical compound with the molecular formula C15H12F3NO3 and a molecular weight of 311.26 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a benzoate ester. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

The synthesis of Ethyl 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate typically involves the following steps:

Chemical Reactions Analysis

Ethyl 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Ethyl 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and properties.

Properties

IUPAC Name

ethyl 4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO3/c1-2-21-14(20)10-3-6-12(7-4-10)22-13-8-5-11(9-19-13)15(16,17)18/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRGALDFZNYCNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Potassium carbonate (1.4 g) and 2-bromo-5-trifluoromethylpyridine (450 mg) were added to an acetonitrile solution (10 mL) of ethyl 4-hydroxybenzenecarboxylate (221 mg), and heated overnight under reflux. The reaction solution was concentrated under reduced pressure, water was added to the residue and extracted with ethyl acetate. The organic layer was dried with anhydrous magnesium sulfate, and the solvent was evaporated off under reduced pressure. The resulting residue was purified through silica gel column chromatography (hexane/ethyl acetate=9/1 to 4/1) to obtain the entitled compound (330 mg).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
221 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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